3,3'-(1,3-benzodioxol-5-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
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Overview
Description
“3,3’-(1,3-benzodioxol-5-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and pyridinone rings. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-(1,3-benzodioxol-5-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. A common approach might include:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of pyridinone rings: The pyridinone rings can be synthesized via cyclization reactions involving appropriate precursors such as 2-pyridone derivatives.
Coupling reactions: The final step would involve coupling the benzodioxole moiety with the pyridinone rings using suitable linking agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the pyridinone rings, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, research might focus on the compound’s potential therapeutic effects, such as its ability to modulate biological pathways or interact with specific molecular targets.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “3,3’-(1,3-benzodioxol-5-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3’-(1,3-benzodioxol-5-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one): Similar compounds might include other benzodioxole derivatives or pyridinone-based molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which could confer distinct biological activities or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-[1,3-benzodioxol-5-yl-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-9-5-12(23)17(19(25)21-9)16(18-13(24)6-10(2)22-20(18)26)11-3-4-14-15(7-11)28-8-27-14/h3-7,16H,8H2,1-2H3,(H2,21,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMFLZPTVRSFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC3=C(C=C2)OCO3)C4=C(C=C(NC4=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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